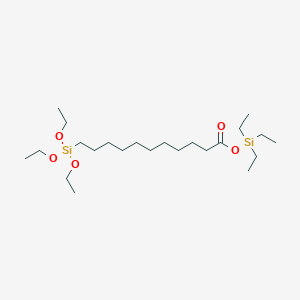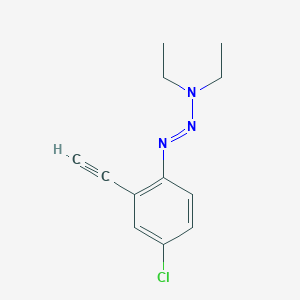
N-(5-Methyl-4-nitro-2-furyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-4-nitro-2-furyl)acetamide is an organic compound with the molecular formula C7H8N2O4. It belongs to the class of nitrofurans, which are compounds containing a furan ring substituted with a nitro group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-4-nitro-2-furyl)acetamide typically involves the nitration of 5-methyl-2-furylamine followed by acetylation. The nitration process introduces a nitro group into the furan ring, and the subsequent acetylation attaches an acetamide group to the nitrogen atom. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methyl-4-nitro-2-furyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo substitution reactions where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-Methyl-4-aminofuryl)acetamide, while oxidation can produce N-(5-Methyl-4-nitro-2-furyl)acetic acid.
Aplicaciones Científicas De Investigación
N-(5-Methyl-4-nitro-2-furyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-4-nitro-2-furyl)acetamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-2-nitrophenyl)acetamide: Similar structure but with a phenyl ring instead of a furan ring.
N-(5-Nitro-2-furyl)acetamide: Lacks the methyl group on the furan ring.
N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide: Contains a thiazole ring in addition to the furan ring.
Uniqueness
N-(5-Methyl-4-nitro-2-furyl)acetamide is unique due to the presence of both a nitro group and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
N-(5-methyl-4-nitrofuran-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O4/c1-4-6(9(11)12)3-7(13-4)8-5(2)10/h3H,1-2H3,(H,8,10) |
Clave InChI |
RGXNGAFGDOGDMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


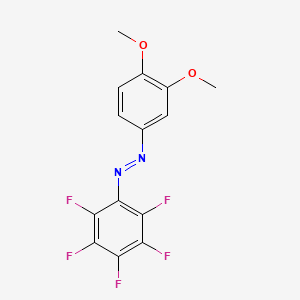
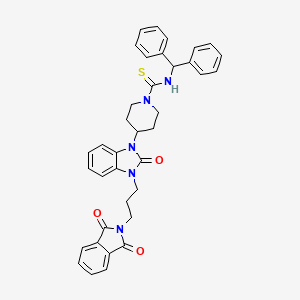
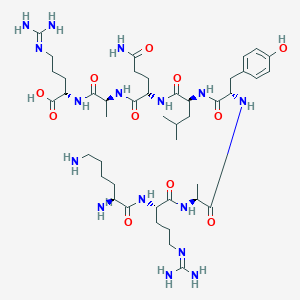
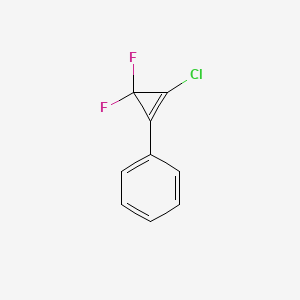
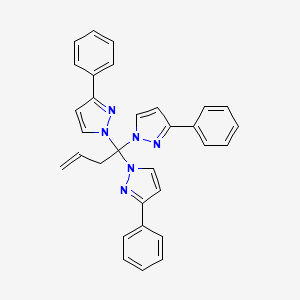
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

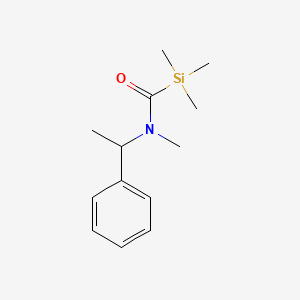

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
